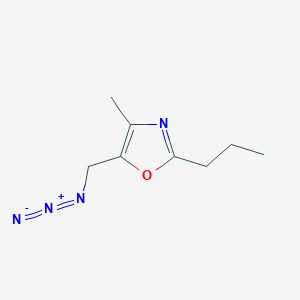

5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole

Description

Properties

IUPAC Name |

5-(azidomethyl)-4-methyl-2-propyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-3-4-8-11-6(2)7(13-8)5-10-12-9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPJMTKTIDAGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(O1)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azide functional group, which is known for its utility in click chemistry, alongside an oxazole ring that may interact with various biological targets. The structure can be represented as follows:

Where and represent the number of carbon and hydrogen atoms in the compound. The presence of the azide group allows for diverse chemical transformations that can enhance its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The oxazole moiety may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Cell Membrane Interaction : The compound may disrupt bacterial cell membranes or interfere with receptor binding, leading to antimicrobial effects.

- Click Chemistry Applications : The azide group can participate in click reactions, allowing for the formation of stable triazole derivatives that might exhibit enhanced biological properties.

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, have shown promising antimicrobial activities. A study highlighted the effectiveness of various oxazole derivatives against different bacterial strains:

| Compound | S. aureus (mm) | E. coli (mm) |

|---|---|---|

| This compound | 20 | 17 |

| Amoxicillin | 30 | 27 |

This data suggests that the compound exhibits significant antibacterial properties comparable to established antibiotics like amoxicillin .

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival. For instance, oxazole derivatives have been shown to stabilize G-quadruplex DNA structures, which are implicated in cancer cell regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Studies : A comprehensive review indicated that oxazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance potency.

- Anticancer Research : In vivo studies demonstrated that certain oxazole derivatives could reduce tumor growth in murine models. For example, compounds similar to this compound were effective against human breast cancer xenografts .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Scientific Research Applications

Chemical Synthesis and Reactions

The compound serves as a versatile building block in organic synthesis. Its azide and oxazole functionalities allow for a range of chemical transformations:

- Click Chemistry : The azide group can participate in click reactions, facilitating the formation of triazole derivatives. This reaction is highly valued in medicinal chemistry for creating complex molecular architectures efficiently.

- Oxidation and Reduction : The methanol group can be oxidized to aldehydes or carboxylic acids, while the azide can be reduced to amines. These transformations expand the compound's utility in synthesizing biologically active molecules .

Table 1: Summary of Chemical Reactions

| Reaction Type | Functional Group Involved | Outcome |

|---|---|---|

| Oxidation | Methanol | Aldehyde or Carboxylic Acid |

| Reduction | Azide | Amine |

| Substitution | Azidomethyl | Various Derivatives |

Biological Applications

In biological research, 5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole can be utilized as a probe or precursor for synthesizing biologically active compounds. Its unique structure allows it to interact with various biological targets, which can lead to significant discoveries in drug development.

- Enzyme Inhibition Studies : Compounds containing oxazole rings have been investigated for their inhibitory effects on enzymes such as 15-Prostaglandin Dehydrogenase (15-PGDH). Research indicates that modifications of oxazole derivatives can enhance their potency against specific enzymes, potentially leading to new therapeutic agents .

Case Study: Enzyme Inhibition

In a study on enzyme inhibitors, derivatives of this compound were tested for their ability to inhibit 15-PGDH. Results showed promising IC50 values, indicating effective inhibition and suggesting that further optimization could yield potent therapeutic candidates .

Medical Applications

The pharmacological potential of this compound is noteworthy. Its structure may provide avenues for developing new drugs targeting various diseases.

- Antibacterial Properties : Certain oxazolidinone derivatives have demonstrated antibacterial activity against resistant strains like MRSA. The azide functionality could be leveraged to create novel antibiotics that combat bacterial resistance .

Table 2: Potential Medical Applications

| Application Area | Description |

|---|---|

| Antibacterial | Development of new antibiotics |

| Drug Candidates | Exploration as a pharmacological tool |

| Biological Probes | Investigating biological pathways and targets |

Industrial Applications

In industrial chemistry, this compound may serve as an intermediate in synthesizing other valuable chemicals or materials. Its unique properties allow it to be integrated into various processes aimed at producing complex organic compounds efficiently.

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogs of 5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole, highlighting substituent variations and their implications:

Critical Analysis of Substituent Effects

Azidomethyl vs. Aryl Groups

- The azidomethyl group in this compound contrasts with the 4-bromophenyl group in ’s derivatives. While the former enables click chemistry, the latter introduces aromatic π-stacking and halogen bonding, critical for enzyme inhibition .

- Reactivity : Azidomethyl facilitates rapid triazole formation (e.g., with alkynes), whereas bromophenyl allows further functionalization via cross-coupling reactions .

Alkyl vs. Cyclic Substituents

- In contrast, the cyclopropyl group in 4-(Azidomethyl)-5-cyclopropyl-1,3-oxazole introduces ring strain, possibly stabilizing specific conformations .

- Biological Implications : Branched alkyl chains (e.g., isopropyl in ) may reduce metabolic degradation compared to linear chains like propyl .

Crystallographic and Conformational Behavior

- While the target compound’s crystallography is unreported, isostructural analogs (e.g., ’s thiazoles) adopt triclinic symmetry (P‾1) with planar conformations. Substituent orientation (e.g., perpendicular fluorophenyl groups) may influence packing and solubility .

Preparation Methods

Synthesis of 4-methyl-2-propyl-1,3-oxazole Core

The oxazole ring is commonly synthesized by cyclization reactions involving α-haloketones and amides or by condensation of α-hydroxyketones with amides under dehydrating conditions.

A representative method includes:

- Starting materials: 2-propylacetyl chloride and methyl-substituted amide derivatives,

- Cyclization: Using acid catalysts or dehydrating agents (e.g., phosphorus oxychloride, polyphosphoric acid) to promote ring closure,

- Conditions: Controlled heating under reflux in solvents such as toluene or chloroform,

- Catalysts: Solid acid catalysts or mineral acids to facilitate cyclization.

This method yields 4-methyl-2-propyl-1,3-oxazole with high regioselectivity and purity.

Introduction of the Azidomethyl Group at the 5-Position

The 5-position functionalization typically involves:

- Step 1: Bromomethylation or chloromethylation at the 5-position of the oxazole ring to introduce a halomethyl substituent,

- Step 2: Nucleophilic substitution of the halogen with sodium azide (NaN₃) to form the azidomethyl group.

This sequence is favored because azide ions displace halides efficiently under mild conditions, preserving the sensitive oxazole ring.

Typical reaction conditions for azidation include:

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO),

- Temperature: Ambient to moderate heating (25–60°C),

- Reaction time: Several hours to ensure complete substitution.

Purification is achieved by extraction and chromatographic techniques to isolate the pure 5-(azidomethyl) derivative.

Comparative Data Table of Preparation Steps

Research Findings and Notes

- The use of solid acid catalysts in the cyclization step improves the reaction efficiency and environmental profile by reducing corrosive liquid acids.

- Halomethylation must be carefully controlled to avoid over-substitution or polymerization side reactions.

- Azide substitution is highly selective and efficient, but requires careful handling due to the potentially explosive nature of azide compounds.

- The final compound's purity and structure are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, ensuring the azidomethyl group is correctly installed.

Q & A

Q. How to design a scalable synthesis route for this compound without compromising safety?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.